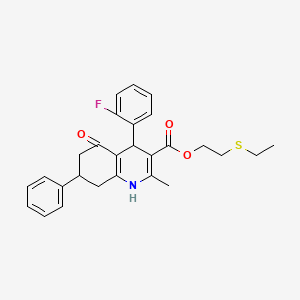![molecular formula C17H19ClN2OS B4987670 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as CCT129202, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation. In Parkinson's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In Alzheimer's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which reduces the formation of plaques in the brain. In Parkinson's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which leads to the preservation of motor function.
実験室実験の利点と制限
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments, including its high potency and specificity for its target molecules. However, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide also has limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and identify potential drug targets.
合成法
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzylamine with 2-bromoacetylthiazole, followed by reduction with sodium borohydride to obtain N-(3-chlorobenzyl)-2-aminothiazole. The final step involves the reaction of N-(3-chlorobenzyl)-2-aminothiazole with cyclohexanecarboxylic acid chloride in the presence of triethylamine to obtain N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide.
科学的研究の応用
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be involved in the pathogenesis of the disease. In Parkinson's disease research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-8-4-5-12(9-14)10-15-11-19-17(22-15)20-16(21)13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKIUDRLWIDNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(4-pyridinyl)acrylamide](/img/structure/B4987588.png)

![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)

![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)

![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)




![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)